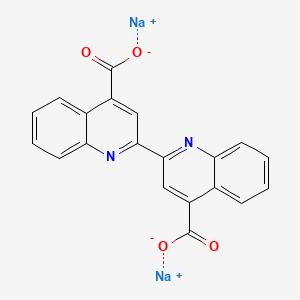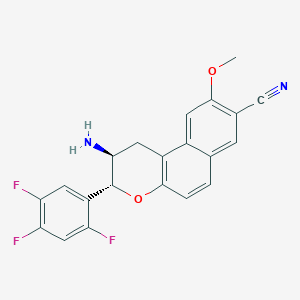
DPP-4 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipeptidyl peptidase-4 inhibitor 1 is a compound that belongs to a class of oral hypoglycemic agents used to treat type 2 diabetes mellitus. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, dipeptidyl peptidase-4 inhibitors help to increase the levels of these hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipeptidyl peptidase-4 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor, involves the following steps:
- Formation of a triazolopyrazine intermediate through a series of chemical reactions.
- Coupling of the intermediate with a suitable amine to form the final product .
The reaction conditions for these steps often involve the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of dipeptidyl peptidase-4 inhibitors involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Dipeptidyl peptidase-4 inhibitors undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures, pH levels, and the use of specific solvents .
Major Products
The major products formed from these reactions depend on the specific dipeptidyl peptidase-4 inhibitor being synthesized. For example, oxidation of certain intermediates can lead to the formation of key functional groups necessary for the inhibitor’s activity .
Wissenschaftliche Forschungsanwendungen
Dipeptidyl peptidase-4 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for their role in regulating glucose metabolism and insulin secretion.
Medicine: Widely used in the treatment of type 2 diabetes mellitus to improve glycemic control.
Industry: Employed in the development of new therapeutic agents and drug formulations
Wirkmechanismus
The mechanism of action of dipeptidyl peptidase-4 inhibitors involves the inhibition of the dipeptidyl peptidase-4 enzyme, which is responsible for the degradation of incretin hormones. By blocking this enzyme, the inhibitors increase the levels of active glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, leading to enhanced insulin secretion and reduced glucagon secretion. This results in lower blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Dipeptidyl peptidase-4 inhibitors are often compared with other classes of antidiabetic agents, such as glucagon-like peptide-1 receptor agonists and sodium-glucose co-transporter-2 inhibitors. While all these agents aim to improve glycemic control, dipeptidyl peptidase-4 inhibitors are unique in their mechanism of action and their ability to be administered orally without causing significant hypoglycemia .
List of Similar Compounds
- Sitagliptin
- Vildagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
These compounds share a similar mechanism of action but may differ in their pharmacokinetic profiles, side effects, and clinical efficacy.
Eigenschaften
Molekularformel |
C21H15F3N2O2 |
|---|---|
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-9-methoxy-3-(2,4,5-trifluorophenyl)-2,3-dihydro-1H-benzo[f]chromene-8-carbonitrile |
InChI |
InChI=1S/C21H15F3N2O2/c1-27-20-7-12-10(4-11(20)9-25)2-3-19-13(12)6-18(26)21(28-19)14-5-16(23)17(24)8-15(14)22/h2-5,7-8,18,21H,6,26H2,1H3/t18-,21+/m0/s1 |
InChI-Schlüssel |
OGGAKUIGELBYAA-GHTZIAJQSA-N |
Isomerische SMILES |
COC1=C(C=C2C=CC3=C(C2=C1)C[C@@H]([C@H](O3)C4=CC(=C(C=C4F)F)F)N)C#N |
Kanonische SMILES |
COC1=C(C=C2C=CC3=C(C2=C1)CC(C(O3)C4=CC(=C(C=C4F)F)F)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


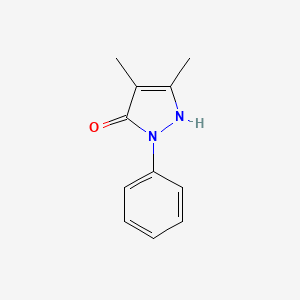
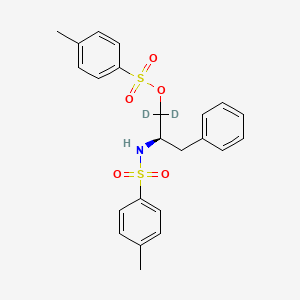
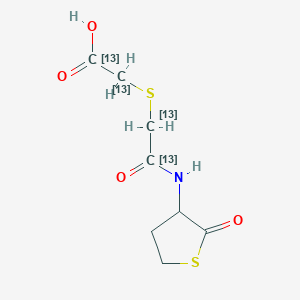


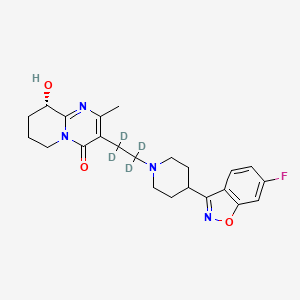

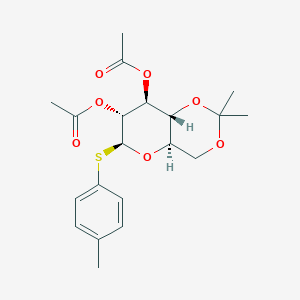

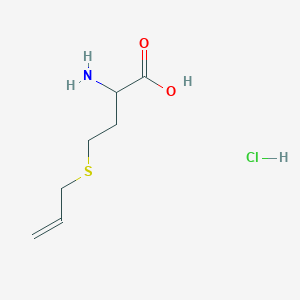
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
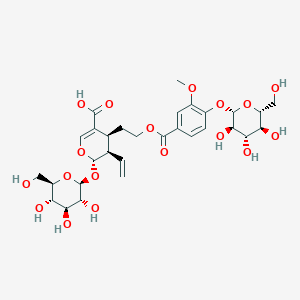
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
